molecular formula C21H29N3O2 B2813388 (Z)-3-[2,5-Dimethyl-1-(oxolan-2-ylmethyl)pyrrol-3-yl]-2-(4-methylpiperidine-1-carbonyl)prop-2-enenitrile CAS No. 1356816-60-8

(Z)-3-[2,5-Dimethyl-1-(oxolan-2-ylmethyl)pyrrol-3-yl]-2-(4-methylpiperidine-1-carbonyl)prop-2-enenitrile

Cat. No.: B2813388
CAS No.: 1356816-60-8
M. Wt: 355.482
InChI Key: YVGIAPHXKWOVDT-UHFFFAOYSA-N
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Description

(Z)-3-[2,5-Dimethyl-1-(oxolan-2-ylmethyl)pyrrol-3-yl]-2-(4-methylpiperidine-1-carbonyl)prop-2-enenitrile is a structurally complex nitrile-containing compound featuring a pyrrole core substituted with a tetrahydrofuran (oxolan) derivative and a 4-methylpiperidine carbonyl group.

The molecule’s architecture combines hydrophobic (methyl groups, oxolan) and polar (carbonyl, nitrile) regions, which may influence solubility, binding affinity, and metabolic stability. Its synthesis likely involves multi-step reactions to assemble the pyrrole-oxolan-piperidine backbone, followed by stereospecific introduction of the nitrile group.

Properties

IUPAC Name

(Z)-3-[2,5-dimethyl-1-(oxolan-2-ylmethyl)pyrrol-3-yl]-2-(4-methylpiperidine-1-carbonyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O2/c1-15-6-8-23(9-7-15)21(25)19(13-22)12-18-11-16(2)24(17(18)3)14-20-5-4-10-26-20/h11-12,15,20H,4-10,14H2,1-3H3/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVGIAPHXKWOVDT-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C(=CC2=C(N(C(=C2)C)CC3CCCO3)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCN(CC1)C(=O)/C(=C\C2=C(N(C(=C2)C)CC3CCCO3)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Lumping Strategy and Reactivity Grouping

highlights the “lumping strategy,” where structurally similar compounds are grouped based on shared properties. While the target compound and its analogs (1, 7) could theoretically be “lumped” due to their conserved backbone, their divergent shifts in Regions A/B suggest distinct reactivities. For instance:

  • Compound 1 may exhibit enhanced electrophilicity at the nitrile group due to electron-withdrawing substituents in Region B.
  • Compound 7 ’s oxolanmethyl group (Region A) could increase hydrophobicity, altering membrane permeability compared to the target compound.

Such differences necessitate separate analysis despite structural overlap, as lumping might oversimplify critical structure-activity relationships .

Stereochemical and Conformational Effects

The (Z)-configuration of the enenitrile group distinguishes the target compound from (E)-isomers or racemic mixtures. This stereochemistry likely influences:

  • Dipole moments : Affecting binding to polar enzyme pockets.
  • Thermodynamic stability : (Z)-isomers often exhibit lower energy barriers in specific conformations.

Research Findings and Implications

  • NMR as a Diagnostic Tool: The chemical shift disparities in Regions A/B (Figure 6, ) provide a roadmap for locating substituents in complex molecules, enabling rapid analog optimization .
  • Lumping Limitations : While lumping reduces computational/modeling complexity, it risks neglecting critical substituent effects, as seen in the target compound’s analogs .

Q & A

Q. What are the established synthetic routes for (Z)-3-[2,5-Dimethyl-1-(oxolan-2-ylmethyl)pyrrol-3-yl]-2-(4-methylpiperidine-1-carbonyl)prop-2-enenitrile?

The compound is synthesized via multi-step organic reactions, including:

  • Nucleophilic substitution : The pyrrole and piperidine moieties are functionalized through reactions involving electrophilic intermediates (e.g., diazomethane or triethylamine in dichloromethane at –20°C) .
  • Cyclization : Reflux conditions (xylene, 25–30 hours) are used to form the pyrrolidine and tetrahydrofuran rings .
  • Purification : Column chromatography (ethyl acetate/hexane, 1:4) and recrystallization (2-propanol, methanol) are critical for isolating the Z-isomer .

Q. How is the compound purified, and what solvents are optimal?

  • Column chromatography : Ethyl acetate/hexane (1:4) effectively separates stereoisomers due to polarity differences .
  • Recrystallization : Methanol or 2-propanol is preferred for high-purity crystals, minimizing residual solvents .

Q. Which spectroscopic methods validate the compound’s structure?

  • IR spectroscopy : Confirms carbonyl (1650–1750 cm⁻¹) and nitrile (2200–2250 cm⁻¹) functional groups .
  • ¹H-NMR : Key signals include pyrrole protons (δ 6.2–6.8 ppm), oxolane methylene (δ 3.5–4.0 ppm), and piperidine methyl (δ 1.2–1.5 ppm) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve stereochemical control and yield?

  • Temperature modulation : Lower temperatures (–20°C) stabilize intermediates during nucleophilic substitutions, reducing side products .
  • Catalyst screening : Triethylamine enhances reaction rates in dichloromethane, but alternative bases (e.g., DBU) may improve Z/E selectivity .
  • Solvent effects : Xylene’s high boiling point facilitates prolonged reflux for cyclization without decomposition .

Q. How should researchers resolve contradictions in analytical data (e.g., NMR vs. computational predictions)?

  • Multi-technique validation : Combine ¹³C-NMR, DEPT, and HSQC to assign ambiguous signals, particularly for stereoisomers .
  • Computational benchmarking : Use DFT calculations (B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .

Q. What strategies are recommended for studying structure-activity relationships (SAR) of this compound?

  • Functional group modification : Replace the 4-methylpiperidine moiety with other amines (e.g., morpholine) to assess bioactivity changes .
  • Biological assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinity .

Q. Which computational methods predict the compound’s reactivity in novel reactions?

  • Molecular docking : Tools like AutoDock Vina model interactions with biological targets (e.g., receptors) to prioritize synthetic targets .
  • Reactivity simulations : Use Gaussian or ORCA to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attacks .

Q. What are the challenges in controlling stereochemistry during synthesis?

  • Steric hindrance : The oxolan-2-ylmethyl group influences pyrrole ring conformation, requiring chiral auxiliaries or asymmetric catalysis for Z-isomer enrichment .
  • Chromatographic separation : Optimize gradient elution (e.g., hexane → ethyl acetate) to resolve diastereomers with minor polarity differences .

Methodological Notes

  • Contradiction analysis : If HPLC purity exceeds 95% but bioactivity varies, assess residual solvents (via GC-MS) or amorphous impurities (PXRD) .
  • Data reproducibility : Standardize reaction workup (e.g., NaOH wash pH, drying time with Na₂SO₄) to minimize batch-to-batch variability .

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